3-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid
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Overview
Description
3-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and an isonicotinic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Coupling with Isonicotinic Acid: The final step involves coupling the sulfonylated pyrrolidine derivative with isonicotinic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the isonicotinic acid moiety can interact with nucleic acids or proteins, modulating their function.
Comparison with Similar Compounds
- 3-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
- 3-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid
- 3-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyrazole
Comparison:
- 3-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid is unique due to the presence of the isonicotinic acid moiety, which imparts distinct biological activities and chemical reactivity compared to its analogs.
- 3-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is primarily used in Suzuki-Miyaura coupling reactions, highlighting its role in organic synthesis.
- 3-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acrylic acid features an acrylic acid group, making it suitable for polymerization reactions.
- 3-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyrazole contains a pyrazole ring, which is often explored for its anti-inflammatory and anticancer properties.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-16(20)14-7-8-17-11-15(14)12-3-5-13(6-4-12)23(21,22)18-9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRFNJGVPKSRBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CN=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688473 |
Source
|
Record name | 3-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50688473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261952-00-4 |
Source
|
Record name | 3-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50688473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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